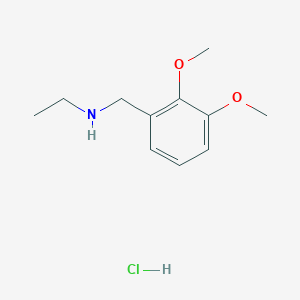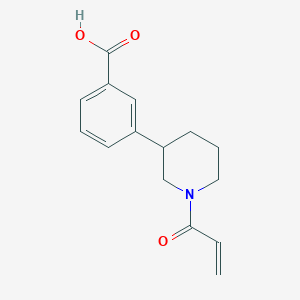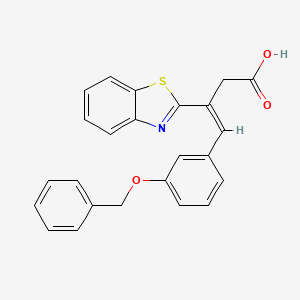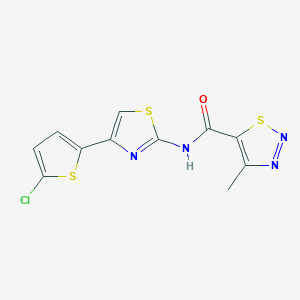
N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a synthetic organic compound with potential applications in pharmaceuticals, material sciences, and agriculture. It has a molecular formula of C15H11N3OS and a molecular weight of 281.33 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure of “N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide” is characterized by a thiadiazole ring attached to a benzamide group . The molecule is achiral, with no defined stereocenters or E/Z centers .科学研究应用
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been investigated for their antimicrobial potential. In the case of PQP2U9E4NE , researchers synthesized it using specific starting materials and characterized it through various spectroscopic techniques. The compound was then tested against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four compounds exhibited superior antimicrobial activity, suggesting that PQP2U9E4NE could be explored further as an antimicrobial agent .
Inhibition of SHP1 Activity
Efficient methods for tracing and inhibiting the activity of SHP1 (a protein tyrosine phosphatase) in complex biological systems are crucial for disease diagnosis and treatment. While specific studies on PQP2U9E4NE are limited, its structural features may warrant investigation in this context .
Cytostatic Treatment and Apoptosis Induction
In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and hinder their cell cycle progression. Although direct studies on PQP2U9E4NE are scarce, its 1,3,4-thiadiazole scaffold suggests potential for cytotoxic effects. Further exploration could shed light on its role in cancer therapy .
Evaluation as an Anticancer Agent
Researchers have evaluated 1,3,4-thiadiazole derivatives for their cytotoxic effects on leukemia cell lines. While specific data on PQP2U9E4NE are not readily available, its synthesis and characterization make it a candidate for further anticancer investigations .
Synthesis and Characterization
The compound’s synthesis involved reactions with hydrazonoyl halides and other precursors. It was fully characterized using techniques like NMR, IR, MS, and elemental analysis. Understanding its structure–activity relationship is essential for exploring its potential applications .
Other Potential Applications
While the above fields highlight specific areas, PQP2U9E4NE may also find relevance in other domains, such as materials science, catalysis, or drug discovery. Further research is needed to uncover additional applications.
作用机制
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the ring in similar 1,3,4-thiadiazole compounds are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biochemical pathways related to their biological activities .
Result of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities .
属性
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-9-5-2-6-10-12)17-15-16-13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLYXJUYHXKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
CAS RN |
17280-75-0 |
Source


|
| Record name | N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQP2U9E4NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)


![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)

![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)


